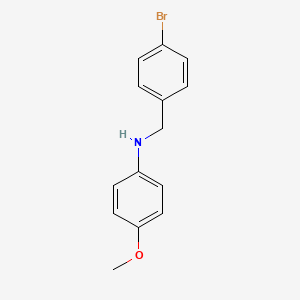

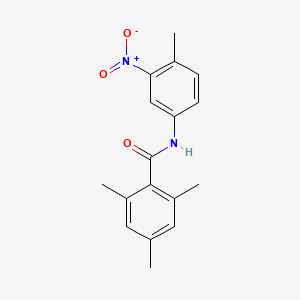

![molecular formula C23H27NO4 B5597594 (1R*,3S*)-3-甲氧基-7-[(2'-甲氧基联苯-4-基)羰基]-7-氮杂螺[3.5]壬烷-1-醇](/img/structure/B5597594.png)

(1R*,3S*)-3-甲氧基-7-[(2'-甲氧基联苯-4-基)羰基]-7-氮杂螺[3.5]壬烷-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Azaspiro compounds are synthesized through various methods, including the Ritter reaction and ring expansion/cyclization techniques. For instance, the Ritter reaction has been employed to produce tetramethyl-2-azaspiro[4.5]decanes, showcasing the flexibility of azaspiro compound synthesis (Rozhkova et al., 2013). Similarly, the FeCl3-promoted synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols demonstrates the complexity and creativity in constructing azaspiro frameworks (Yeh et al., 2012).

Molecular Structure Analysis

Azaspiro compounds often feature complex, multi-ring structures. The crystal structure of azaspiro derivatives has been elucidated using X-ray crystallography, revealing intricate details about their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of azabicyclo[3.3.1]nonan-9-ones highlighted their double chair conformation and the orientation of substituents around the secondary amino group (Parthiban et al., 2009).

Chemical Reactions and Properties

Azaspiro compounds undergo various chemical reactions, including hydrolysis, acylation, and cycloaddition. The acid-catalyzed hydrolysis of dialkyl-substituted azaspiro compounds under mild conditions can lead to significant structural transformations (Belikov et al., 2013). Additionally, cycloaddition reactions have been utilized to generate new azaspiro derivatives with potential biological activity (Chiaroni et al., 2000).

科学研究应用

抗菌活性

研究探索了针对呼吸道病原体具有强效抗菌活性的新化合物的构思、合成和生物学评估。例如,研究重点关注具有氮杂螺结构的化合物,显示出对革兰氏阳性菌和革兰氏阴性菌(包括多重耐药菌株和喹诺酮耐药菌株)的有效性,表明在治疗呼吸道感染方面具有潜在应用 (Odagiri 等,2013)。

抗惊厥活性

氟代 N-苯基和 N-苄基-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮衍生物的合成和评估已针对其抗惊厥活性进行了研究。这些研究表明,某些衍生物(特别是具有氟和三氟甲基取代基的衍生物)与它们的类似物相比显示出更高的抗惊厥活性,突出了它们在开发新的抗惊厥药物方面的潜力 (Obniska 等,2006)。

合成方法学开发

已经探索了使用碘苯中的电化学生成的高价碘物质的氮杂环衍生物的氧化合成。该方法对氮杂环衍生物的有效合成具有影响,这些衍生物可用作生产复杂生物活性物质的中间体 (天野和西山,2006)。

属性

IUPAC Name |

[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]-[4-(2-methoxyphenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-27-19-6-4-3-5-18(19)16-7-9-17(10-8-16)22(26)24-13-11-23(12-14-24)20(25)15-21(23)28-2/h3-10,20-21,25H,11-15H2,1-2H3/t20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBDYMOHHFTKE-RTWAWAEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

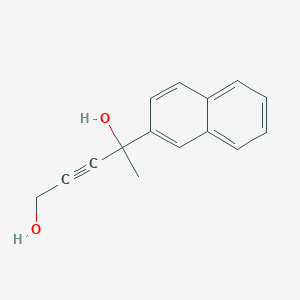

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

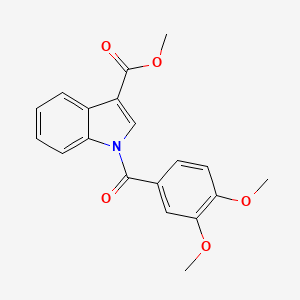

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)

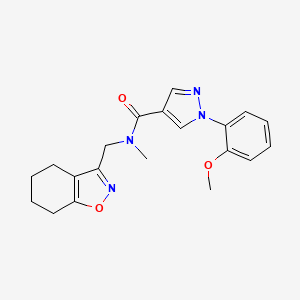

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5597586.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)